Perfluorohexene-2
Overview
Description
Perfluorohexene-2, also known as 1,1,1,2,3,4,4,5,5,6,6,6-dodecafluorohex-2-ene, is a fluorinated organic compound with the molecular formula C6F12. It is a derivative of hexene where hydrogen atoms are replaced by fluorine atoms. This compound is known for its unique properties, including high thermal stability, chemical inertness, and hydrophobicity, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluorohexene-2 can be synthesized through the fluorination of hexene using elemental fluorine or other fluorinating agents under controlled conditions. The process typically involves the following steps:
Fluorination Reaction: Hexene is reacted with fluorine gas in the presence of a catalyst, such as cobalt trifluoride, at elevated temperatures.
Purification: The resulting product is purified through distillation or other separation techniques to obtain high-purity this compound.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale fluorination reactors. The process involves:
Feedstock Preparation: Hexene is prepared and introduced into the reactor.
Fluorination: The feedstock is exposed to fluorine gas under controlled temperature and pressure conditions.
Product Recovery: The product is recovered and purified using distillation and other separation methods to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Perfluorohexene-2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form perfluorinated alcohols or acids.
Reduction: Reduction reactions can convert it to partially fluorinated compounds.
Substitution: It can undergo substitution reactions where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Perfluorinated alcohols and acids.
Reduction: Partially fluorinated alkanes.
Substitution: Fluorinated derivatives with various functional groups.
Scientific Research Applications
Perfluorohexene-2 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of perfluorohexene-2 involves its interaction with various molecular targets and pathways:
Hydrophobic Interactions: Its hydrophobic nature allows it to interact with lipid membranes and hydrophobic surfaces.
Chemical Stability: Its chemical inertness makes it resistant to degradation, allowing it to maintain its properties under harsh conditions.
Fluorine Interactions: The presence of multiple fluorine atoms enables unique interactions with other molecules, influencing reactivity and stability.
Comparison with Similar Compounds
Perfluorohexane: A fully fluorinated hexane with similar thermal stability and chemical inertness.
Perfluorooctane: An eight-carbon fluorinated compound with higher boiling points and similar applications.
Perfluorobutene: A shorter-chain fluorinated compound with different physical properties.
Uniqueness of Perfluorohexene-2:
Intermediate Chain Length: Its six-carbon chain length provides a balance between volatility and stability.
Versatility: It can undergo a variety of chemical reactions, making it useful in diverse applications.
Hydrophobicity: Its high degree of fluorination imparts exceptional hydrophobic properties.
This compound stands out due to its unique combination of properties, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1,1,1,2,3,4,4,5,5,6,6,6-dodecafluorohex-2-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F12/c7-1(2(8)4(11,12)13)3(9,10)5(14,15)6(16,17)18 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDBBTPNNYKSQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)F)(C(C(C(F)(F)F)(F)F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F12 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402088 | |
Record name | Perfluoro-2-hexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1584-00-5 | |
Record name | Perfluoro-2-hexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The provided research highlights reactions of perfluorohexene isomers with nucleophiles like amines and alcoholates. What drives this reactivity, and how does it differ from typical alkene chemistry?
A1: Perfluorinated alkenes, unlike typical alkenes, exhibit a reversed polarity due to the high electronegativity of fluorine. This makes the carbon atoms electrophilic, enabling them to readily react with nucleophiles. For example, 3,4-Bis(trifluoromethyl)-perfluorohexene-[3] (a perfluorohexene isomer) reacts with diethylamine, resulting in the substitution of a fluorine atom with the diethylamine group []. This contrasts with typical alkene reactions, which often involve electrophilic attack on the electron-rich double bond.
Q2: One study mentions the formation of a surfactant after reacting a perfluorohexene derivative with sodium allyl alcoholate and subsequently modifying the product with silicon compounds. What properties of perfluorinated compounds make them suitable for surfactant applications?
A2: Perfluorinated compounds are known for their low surface energy, excellent chemical resistance, and thermal stability. These properties make them highly desirable in various applications, including surfactants. The study demonstrating the synthesis of silicon-containing surfactants from a perfluorohexene derivative [] highlights the potential of using these compounds as building blocks for materials with unique surface properties, such as water and oil repellency.
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